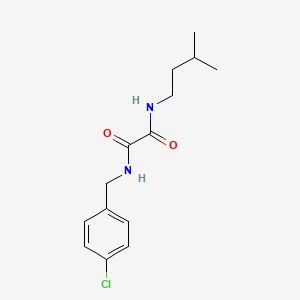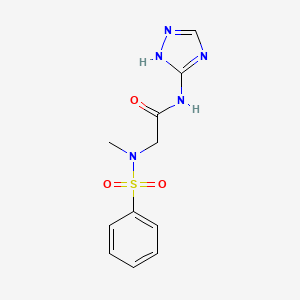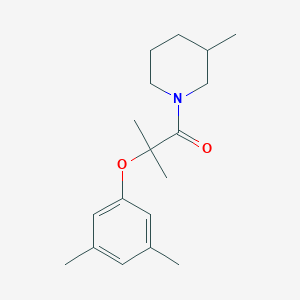![molecular formula C13H11BrN4O2S B4552501 N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4552501.png)
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide
Overview
Description
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide is a complex organic compound that features a pyrazole ring, a thienyl group, and an isoxazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromo substituent. The thienyl group is then attached through a coupling reaction, and finally, the isoxazolecarboxamide moiety is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromo substituent on the pyrazole ring can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide
- N-[2-(4-fluoro-1H-pyrazol-1-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide
Uniqueness
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substituents, such as chloro or fluoro derivatives.
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2S/c14-9-7-16-18(8-9)4-3-15-13(19)10-6-11(20-17-10)12-2-1-5-21-12/h1-2,5-8H,3-4H2,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHBIIZWMYYUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4552423.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4552427.png)

![methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate](/img/structure/B4552436.png)
![3-phenyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B4552456.png)

![3-(2-methoxyphenyl)-2-[(2-phenoxyethyl)thio]-4(3H)-quinazolinone](/img/structure/B4552477.png)
![4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine](/img/structure/B4552491.png)
![(2E)-3-{[1,1'-BIPHENYL]-4-YL}-N-[2-(2-METHYLPHENOXY)ETHYL]PROP-2-ENAMIDE](/img/structure/B4552492.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4552497.png)
![N~2~-(3-acetylphenyl)-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4552510.png)
METHANONE](/img/structure/B4552515.png)
